Z-Asn-o-nitrophenyl ester (Cbz-Arg-OPh(2-NO2))
Overview
Description
. This compound is particularly interesting because of its unique structure and the variety of reactions it can undergo.
Mechanism of Action
Biochemical Pathways
Z-Asn-o-nitrophenyl ester (CbZ-Arg-OPh(2-NO2)) is mentioned in the context of trypsin-like proteases (TLPs) research . TLPs play widespread and diverse roles in a host of physiological and pathological processes including clot dissolution, extracellular matrix remodelling, infection, angiogenesis, wound healing, and tumour invasion/metastasis . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Asn-o-nitrophenyl ester typically involves the esterification of Z-Asn (N-carbobenzoxy-L-asparagine) with o-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired ester.
Industrial Production Methods
While specific industrial production methods for Z-Asn-o-nitrophenyl ester are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Z-Asn-o-nitrophenyl ester can undergo various types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of Z-Asn and o-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, organic solvents.
Major Products
Hydrolysis: Z-Asn and o-nitrophenol.
Reduction: Z-Asn-o-aminophenyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Z-Asn-o-nitrophenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the Z-Asn moiety into various molecules.
Biology: Employed in the study of enzyme-substrate interactions, particularly in the context of protease activity.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated by specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Z-Asn-o-aminophenyl ester: Similar structure but with an amino group instead of a nitro group.
Z-Asn-o-methoxyphenyl ester: Similar structure but with a methoxy group instead of a nitro group.
Z-Asn-o-chlorophenyl ester: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
Z-Asn-o-nitrophenyl ester is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications where selective reduction or substitution reactions are desired.
Properties
IUPAC Name |
(2-nitrophenyl) (2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O6/c21-19(22)23-12-6-9-15(24-20(27)30-13-14-7-2-1-3-8-14)18(26)31-17-11-5-4-10-16(17)25(28)29/h1-5,7-8,10-11,15H,6,9,12-13H2,(H,24,27)(H4,21,22,23)/t15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGVXBLTBKXRBW-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)OC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)OC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301178075 | |
Record name | L-Arginine, N2-[(phenylmethoxy)carbonyl]-, 2-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301178075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330286-52-6 | |
Record name | L-Arginine, N2-[(phenylmethoxy)carbonyl]-, 2-nitrophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1330286-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Arginine, N2-[(phenylmethoxy)carbonyl]-, 2-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301178075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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